2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride
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Overview
Description
2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride is a compound often studied for its potential applications in various fields including chemistry, biology, medicine, and industry. Its complex structure suggests multiple functional groups which might be exploited for different purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride typically involves several steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.
Functionalization of the Pyrrolidine Ring: : This involves introducing the imidazole moiety and the methoxy group at specific positions of the pyrrolidine ring.
Acetylation: : The acetyl group is introduced via a reaction with acetic anhydride or acetyl chloride.
Hydrochloride Formation: : The final step involves the formation of the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial-scale production would likely follow similar synthetic routes but optimized for efficiency and cost-effectiveness. Catalysts and specific reaction conditions would be used to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation at the methoxy group or the imidazole moiety.
Reduction: : Reduction reactions can alter the imidazole ring or the acetyl group.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride or sodium borohydride.
Substituting agents: : Halogens for electrophilic substitutions, and strong nucleophiles for nucleophilic substitutions.
Major Products Formed
The products formed depend on the reaction type. For example, oxidation might yield various oxidized derivatives, while reduction may lead to reduced forms of the imidazole or methoxy groups.
Scientific Research Applications
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological molecules and potential biochemical applications.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: : Employed in the manufacturing of specialized chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for 2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride involves interactions with molecular targets such as enzymes or receptors. The imidazole moiety might bind to specific sites, influencing biochemical pathways and eliciting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-N-[(3S,4R)-4-(2-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide
2-Methoxy-N-[(3S,4R)-4-(1-ethylimidazol-2-yl)pyrrolidin-3-yl]acetamide
Unique Aspects
Compared to similar compounds, 2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride may have unique interactions due to the positioning of its functional groups. This could result in distinct chemical reactivity and biological activity.
Conclusion
The compound this compound is a fascinating subject of study, with diverse applications spanning chemistry, biology, medicine, and industry. Its complex structure and multifaceted interactions offer ample opportunities for further research and development.
Properties
IUPAC Name |
2-methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.2ClH/c1-15-4-3-13-11(15)8-5-12-6-9(8)14-10(16)7-17-2;;/h3-4,8-9,12H,5-7H2,1-2H3,(H,14,16);2*1H/t8-,9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCJSEUQWPUQGN-UONRGADFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CNCC2NC(=O)COC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2CNC[C@H]2NC(=O)COC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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